molecular formula C14H15NO2S B263490 N,2-dimethyl-N-phenylbenzenesulfonamide

N,2-dimethyl-N-phenylbenzenesulfonamide

Cat. No. B263490
M. Wt: 261.34 g/mol
InChI Key: KOABIVJKIPDBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-dimethyl-N-phenylbenzenesulfonamide (DPBS) is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DPBS is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-phenylbenzenesulfonamide is not well understood, but it is believed to act as a nucleophile in certain reactions. This compound has been shown to react with various electrophiles, including alkyl halides and epoxides, leading to the formation of new compounds. The ability of this compound to act as a nucleophile is thought to be due to the presence of the sulfonamide group, which can donate a lone pair of electrons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This compound has also been shown to have antibacterial properties, which could be useful in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

N,2-dimethyl-N-phenylbenzenesulfonamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. This compound is also stable at room temperature and can be stored for extended periods without degradation. However, this compound has some limitations, including its limited solubility in water and some organic solvents. This can make it difficult to use in certain reactions or experiments.

Future Directions

There are several future directions for research on N,2-dimethyl-N-phenylbenzenesulfonamide. One potential area of research is the development of new metal complexes using this compound as a ligand. These complexes could have potential applications in catalysis and material science. Another area of research is the investigation of the antibacterial properties of this compound and its potential use as a new antibiotic. Additionally, the mechanism of action of this compound could be further studied to better understand its reactivity and potential applications.

Synthesis Methods

N,2-dimethyl-N-phenylbenzenesulfonamide can be synthesized using different methods, including the reaction of benzenesulfonyl chloride with N,2-dimethylaniline in the presence of a base such as sodium hydroxide. The reaction leads to the formation of this compound, which can be purified using recrystallization or column chromatography. Other methods of synthesis include the reaction of benzenesulfonyl chloride with N-phenyl-N-methylamine or the reaction of benzenesulfonyl chloride with N-methyl-N-phenylaniline.

Scientific Research Applications

N,2-dimethyl-N-phenylbenzenesulfonamide has been used in various scientific research applications, including its use as a reagent in the synthesis of other compounds. This compound has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. This compound has also been studied for its potential use as a corrosion inhibitor for metals and alloys.

properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

N,2-dimethyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C14H15NO2S/c1-12-8-6-7-11-14(12)18(16,17)15(2)13-9-4-3-5-10-13/h3-11H,1-2H3

InChI Key

KOABIVJKIPDBRU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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